2-Fluoro-2-bromo-ethanol 2-Fluoro-2-bromo-ethanol
Brand Name: Vulcanchem
CAS No.: 459424-41-0
VCID: VC3247693
InChI: InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2
SMILES: C(C(F)Br)O
Molecular Formula: C2H4BrFO
Molecular Weight: 142.95 g/mol

2-Fluoro-2-bromo-ethanol

CAS No.: 459424-41-0

Cat. No.: VC3247693

Molecular Formula: C2H4BrFO

Molecular Weight: 142.95 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-bromo-ethanol - 459424-41-0

Specification

CAS No. 459424-41-0
Molecular Formula C2H4BrFO
Molecular Weight 142.95 g/mol
IUPAC Name 2-bromo-2-fluoroethanol
Standard InChI InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2
Standard InChI Key REPWURJRNXIURN-UHFFFAOYSA-N
SMILES C(C(F)Br)O
Canonical SMILES C(C(F)Br)O

Introduction

2-Fluoro-2-bromo-ethanol is a halogenated alcohol with the molecular formula C₂H₄BrFO. It is characterized by the presence of both fluorine and bromine atoms attached to the same carbon atom, making it a member of the class of compounds known as halohydrins. This unique structure imparts specific reactivity patterns that are valuable in synthetic chemistry.

Mechanism of Action and Biochemical Pathways

This compound interacts with cellular enzymes and proteins, potentially altering their functions. It can act as a substrate for certain dehalogenase enzymes, which are crucial in the removal of halogens from organic compounds. The compound may disrupt enzymatic reactions and interfere with protein functions, leading to significant cellular effects.

Biological Effects

Exposure to 2-fluoro-2-bromo-ethanol can lead to various cellular responses, including:

Toxicity Profile

2-Fluoro-2-bromo-ethanol exhibits notable toxicity, causing irritation to the eyes and respiratory system upon exposure. Severe symptoms can include headaches and loss of consciousness following inhalation. Its vapors are corrosive, and skin contact can lead to dermatitis.

Organic Synthesis

2-Fluoro-2-bromo-ethanol serves as a crucial building block in organic synthesis. Its halogenated structure allows for versatile reactivity, enabling chemists to create complex molecules through various reactions such as nucleophilic substitutions and eliminations. This compound can be utilized to synthesize other halogenated alcohols or serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and metabolic pathways. Its ability to interact with various enzymes makes it a useful tool for investigating biochemical processes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Bromo-2-propanolC₃H₇BrOContains one bromine atom; more stable than 2-fluoro-2-bromo-ethanol.
1-FluoroethanolC₂H₅FOLacks bromine; primarily used in fluorination processes.
2-BromoethanolC₂H₅BrOSimilar structure but lacks fluorine; widely used as a solvent.
Ethylene glycol bromohydrinC₂H₅BrO₂Contains two hydroxyl groups; more polar than 2-fluoro-2-bromo-ethanol.

The presence of both fluorine and bromine atoms distinguishes 2-fluoro-2-bromo-ethanol from other halogenated alcohols, imparting unique reactivity patterns that can be exploited in synthetic chemistry.

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